molecular formula C5H12S4 B12553144 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol CAS No. 149334-77-0

2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol

Cat. No.: B12553144
CAS No.: 149334-77-0
M. Wt: 200.4 g/mol
InChI Key: NQLQMVQEQFIDQB-UHFFFAOYSA-N
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Description

2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is an organosulfur compound with the molecular formula C5H12S4. This compound is characterized by the presence of three thiol groups, making it a trithiol. It is commonly used in organic synthesis and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with 2-chloroethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the 2-chloroethanethiol, resulting in the formation of the desired trithiol compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol involves its thiol groups, which can undergo redox reactions. The thiol groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable products. This property is particularly useful in the protection of carbonyl compounds and in redox biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol is unique due to the presence of three thiol groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

CAS No.

149334-77-0

Molecular Formula

C5H12S4

Molecular Weight

200.4 g/mol

IUPAC Name

2-(2-sulfanylethylsulfanyl)propane-1,3-dithiol

InChI

InChI=1S/C5H12S4/c6-1-2-9-5(3-7)4-8/h5-8H,1-4H2

InChI Key

NQLQMVQEQFIDQB-UHFFFAOYSA-N

Canonical SMILES

C(CSC(CS)CS)S

Origin of Product

United States

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